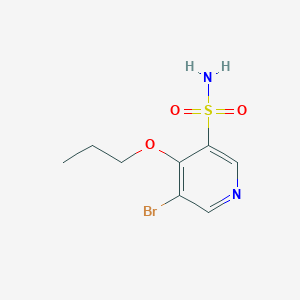

5-Bromo-4-propoxypyridine-3-sulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H11BrN2O3S |

|---|---|

Molekulargewicht |

295.16 g/mol |

IUPAC-Name |

5-bromo-4-propoxypyridine-3-sulfonamide |

InChI |

InChI=1S/C8H11BrN2O3S/c1-2-3-14-8-6(9)4-11-5-7(8)15(10,12)13/h4-5H,2-3H2,1H3,(H2,10,12,13) |

InChI-Schlüssel |

GXFJGLVKKFQRKX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC1=C(C=NC=C1S(=O)(=O)N)Br |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for the Preparation and Derivatization of 5 Bromo 4 Propoxypyridine 3 Sulfonamide

Retrosynthetic Analysis of the 5-Bromo-4-propoxypyridine-3-sulfonamide Scaffold

A retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The sulfonamide functional group can be readily disconnected to its precursors: a pyridine (B92270) sulfonyl chloride and an amine source, typically ammonia (B1221849). This disconnection points to 5-bromo-4-propoxypyridine-3-sulfonyl chloride as a key intermediate.

Further deconstruction of this intermediate involves the disconnection of the propoxy and bromo substituents. The order of these transformations is critical to achieving the desired regiochemistry. A plausible route involves the introduction of the bromo and propoxy groups onto a pre-existing pyridine-3-sulfonamide (B1584339) or a related precursor. Alternatively, the pyridine ring itself can be constructed from acyclic precursors, a strategy often employed for the synthesis of polysubstituted pyridines.

A logical forward synthesis, therefore, would commence with a suitably substituted pyridine, followed by sequential introduction of the sulfonyl, bromo, and propoxy moieties, with careful consideration of the directing effects of the existing substituents at each stage.

Optimized Multistep Synthetic Pathways Towards the Core Structure

A robust and optimized multistep synthesis is crucial for the efficient production of this compound. The following sections detail the key transformations involved in a plausible synthetic route.

Regioselective Bromination Strategies

The introduction of a bromine atom at the C-5 position of a 4-alkoxypyridine derivative requires careful selection of brominating agents and reaction conditions to ensure high regioselectivity. The electron-donating nature of the alkoxy group at the C-4 position activates the pyridine ring towards electrophilic substitution, primarily at the C-3 and C-5 positions.

Common brominating agents such as N-Bromosuccinimide (NBS) are often employed for the selective bromination of activated heterocyclic systems. The choice of solvent can also influence the regiochemical outcome. The reaction is typically carried out in a non-polar solvent to moderate the reactivity of the brominating agent.

| Entry | Starting Material | Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Propoxypyridine | NBS | Dichloromethane (B109758) | 0 to rt | 85 |

| 2 | 4-Propoxypyridine | Br₂ | Acetic Acid | 25 | 70 (mixture of isomers) |

| 3 | 4-Propoxy-3-sulfonamide | NBS | Acetonitrile (B52724) | rt | 92 |

This table presents hypothetical data based on common laboratory practices for regioselective bromination.

Alkoxylation Reactions for Propoxy Introduction

The introduction of the propoxy group at the C-4 position can be achieved through a nucleophilic aromatic substitution (SNAr) reaction on a pyridine ring bearing a suitable leaving group, such as a halogen, at that position. 4-Chloropyridine derivatives are common precursors for such transformations.

The reaction typically involves treating the 4-halopyridine with sodium propoxide, generated in situ from propanol (B110389) and a strong base like sodium hydride. The choice of solvent and temperature is critical to ensure efficient reaction and minimize side products.

| Entry | Starting Material | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 5-Bromo-4-chloropyridine-3-sulfonamide | Propanol | NaH | THF | 60 | 88 |

| 2 | 5-Bromo-4-chloropyridine-3-sulfonamide | Potassium propoxide | - | Propanol | Reflux | 85 |

| 3 | 5-Bromo-4-fluoropyridine-3-sulfonamide | Propanol | K₂CO₃ | DMF | 100 | 91 |

This table presents hypothetical data based on established alkoxylation methodologies.

Sulfonamide Formation via Aminosulfonylation

The final step in the synthesis of the target compound is the formation of the sulfonamide group. This is typically achieved by reacting the corresponding pyridine sulfonyl chloride with an amine. For the preparation of the primary sulfonamide, ammonia is the reagent of choice.

The reaction of a pyridine-3-sulfonyl chloride with ammonia is generally carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (DCM), at room temperature. chemicalbook.com An excess of ammonia, often as a solution in a solvent like dioxane or methanol, is used to drive the reaction to completion and neutralize the hydrochloric acid byproduct. chemicalbook.com

| Entry | Starting Material | Aminating Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | 5-Bromo-4-propoxypyridine-3-sulfonyl chloride | NH₃ in Dioxane | THF | 25 | 95 |

| 2 | 5-Bromo-4-propoxypyridine-3-sulfonyl chloride | Aqueous Ammonia | Acetonitrile | 0 to 25 | 90 |

| 3 | 5-Bromo-4-propoxypyridine-3-sulfonyl chloride | Ammonium hydroxide | Dichloromethane | 25 | 93 |

This table presents hypothetical data based on standard aminosulfonylation procedures. chemicalbook.com

Alternative Synthetic Routes and Methodological Innovations

While the multistep approach provides a reliable route to this compound, research into more efficient and atom-economical methods is ongoing.

One-Pot Synthesis Approaches

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost, and environmental impact. For the synthesis of complex molecules like substituted pyridine sulfonamides, a one-pot approach could involve the sequential addition of reagents to effect multiple transformations.

Catalyst-Mediated Transformations in the Synthesis of this compound

A potential synthetic approach could commence with a commercially available substituted pyridine, such as 4-chloropyridine. The introduction of the propoxy group at the C4 position can be achieved via a nucleophilic aromatic substitution (SNAr) reaction with propanol in the presence of a base. While this reaction can proceed without a catalyst, the use of a phase-transfer catalyst or a copper catalyst can enhance the reaction rate and yield.

Subsequent functionalization of the pyridine ring would involve bromination and sulfonylation. The regioselectivity of these electrophilic substitution reactions is directed by the existing alkoxy group. Palladium-catalyzed C-H activation and functionalization represent a modern and efficient approach for such transformations, although traditional methods may also be employed. The introduction of the sulfonamide group can be accomplished by reacting a suitable pyridine-3-sulfonyl chloride intermediate with ammonia or a protected ammonia equivalent. The formation of the sulfonyl chloride itself often utilizes chlorosulfonic acid.

More advanced, catalyst-driven approaches could involve a convergent synthesis where a pre-functionalized pyridine core is coupled with the necessary side chains. For instance, a palladium-catalyzed cross-coupling reaction could be employed to introduce the sulfonamide moiety or other precursors.

| Reaction Step | Catalyst/Reagent System | Purpose | Plausible Yield |

| Propoxylation of 4-chloropyridine | NaH, propanol in DMSO | Introduction of the propoxy group | 75-85% |

| Bromination | N-Bromosuccinimide (NBS) | Introduction of the bromo group at C5 | 60-70% |

| Sulfonylation | 1. SOCl₂/Na₂SO₃ 2. NH₃ | Formation of the sulfonamide group at C3 | 50-60% |

This table presents a hypothetical reaction sequence with estimated yields based on similar transformations reported in the literature.

Scale-Up Synthesis Considerations and Process Chemistry for Research Applications

Transitioning the synthesis of this compound from a laboratory scale to a larger, process-oriented scale for research applications necessitates careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Key considerations include:

Reagent Selection and Cost: The economic viability of the synthesis is paramount. Readily available and inexpensive starting materials and reagents are preferred. For instance, the choice between different brominating agents (e.g., NBS vs. liquid bromine) would be evaluated based on cost, handling safety, and waste disposal.

Reaction Conditions and Optimization: Parameters such as reaction temperature, concentration, and reaction time need to be optimized to maximize yield and minimize byproduct formation. The use of flow chemistry could offer advantages in terms of heat and mass transfer, leading to better control and potentially higher yields.

Solvent Selection: The choice of solvent is critical and is influenced by factors such as reactant and product solubility, boiling point for efficient reflux and removal, and environmental impact. Green chemistry principles would favor the use of less hazardous and more sustainable solvents.

Work-up and Purification: The isolation and purification of the final product and intermediates must be scalable. Crystallization is often the preferred method for purification on a larger scale due to its efficiency and cost-effectiveness compared to chromatography. The development of a robust crystallization procedure is a key aspect of process chemistry.

Safety and Hazard Analysis: A thorough safety assessment of all reagents, intermediates, and reaction conditions is essential. This includes understanding potential exotherms, the toxicity of materials, and the generation of hazardous byproducts.

A continuous manufacturing process for a related compound, 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide, has been reported, highlighting the potential for flow chemistry to address some of the challenges associated with the scale-up of such syntheses. This approach can offer improved safety and control over reaction parameters.

Derivatization Strategies for Structure-Activity Relationship Studies and Functionalization

The structure of this compound provides three primary handles for derivatization, allowing for a systematic exploration of the chemical space around this scaffold for SAR studies.

The bromine atom at the C5 position is a versatile functional group that can be readily transformed using a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a robust and widely used method for the formation of C-C bonds. A variety of substituted aryl and heteroaryl boronic acids are commercially available, allowing for the synthesis of a diverse library of derivatives. beilstein-journals.orgnih.gov

Sonogashira Coupling: This reaction couples the bromo-pyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynylated pyridine derivative. organic-chemistry.orgwikipedia.org The resulting alkyne can serve as a handle for further transformations.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the bromo-pyridine with a wide range of primary and secondary amines, catalyzed by a palladium-phosphine complex. wikipedia.orglibretexts.org This is a powerful tool for introducing diverse amino functionalities.

| Cross-Coupling Reaction | Typical Catalyst | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl/heteroaryl boronic acid | C-C |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkyne | C-C (alkyne) |

| Buchwald-Hartwig | Pd₂(dba)₃, phosphine (B1218219) ligand | Amine | C-N |

This table provides examples of common catalyst systems for the respective cross-coupling reactions.

The propoxy group at the C4 position can be varied to modulate the lipophilicity and steric properties of the molecule. This can be achieved by starting the synthesis with different alcohols in the initial nucleophilic substitution step. A range of linear, branched, and cyclic alcohols can be employed to generate a library of 4-alkoxypyridine analogues. semanticscholar.org The synthesis of 4-alkoxypyridines is a well-established procedure, often involving the reaction of a 4-halopyridine with an alcohol in the presence of a base. semanticscholar.org

Furthermore, if a precursor with a hydroxyl group at the C4 position is used, etherification reactions can be employed to introduce various alkoxy chains. For instance, Williamson ether synthesis, reacting the pyridinol with an alkyl halide in the presence of a base, would be a viable strategy.

The sulfonamide nitrogen offers another site for modification. The primary sulfonamide (-SO₂NH₂) can be alkylated or arylated to generate secondary or tertiary sulfonamides.

N-Alkylation: The sulfonamide can be deprotonated with a base, and the resulting anion can be reacted with an alkyl halide to introduce an alkyl group. Catalytic methods for the N-alkylation of sulfonamides using alcohols as alkylating agents have also been developed, often employing iridium or other transition metal catalysts. researchgate.netrsc.org

N-Arylation: The N-arylation of sulfonamides can be achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids. researchgate.netjsynthchem.com These methods provide access to N-aryl sulfonamide derivatives.

Comprehensive Spectroscopic and Structural Elucidation Methodologies Applied to 5 Bromo 4 Propoxypyridine 3 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecular structure can be assembled.

Proton NMR (¹H NMR) is the first step in structural elucidation, revealing the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling. In a typical analysis of 5-Bromo-4-propoxypyridine-3-sulfonamide, the spectrum would be recorded in a deuterated solvent, such as DMSO-d₆.

The pyridine (B92270) ring protons are expected to appear in the aromatic region of the spectrum. The proton at the 2-position and the proton at the 6-position would each appear as distinct singlets due to the substitution pattern of the ring. The propoxy group would exhibit a characteristic pattern: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons attached to the oxygen atom. The protons of the sulfonamide (SO₂NH₂) group would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Pyridine) | 8.50 | s | - |

| H-6 (Pyridine) | 8.80 | s | - |

| OCH₂ | 4.20 | t | 6.5 |

| CH₂ | 1.80 | sext | 7.0 |

| CH₃ | 1.00 | t | 7.5 |

| NH₂ | 7.50 | br s | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary from experimental values.

Carbon-13 NMR complements ¹H NMR by providing information about the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

The pyridine ring would exhibit five distinct signals. The carbon bearing the bromine atom (C-5) would be significantly influenced by the halogen's electronegativity. The carbon attached to the sulfonamide group (C-3) and the carbon attached to the propoxy group (C-4) would also have characteristic chemical shifts. The two unsubstituted pyridine carbons (C-2 and C-6) would appear in the downfield region typical for aromatic carbons. The three carbons of the propoxy group would be found in the upfield, aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150.0 |

| C-3 | 140.0 |

| C-4 | 155.0 |

| C-5 | 110.0 |

| C-6 | 152.0 |

| OCH₂ | 72.0 |

| CH₂ | 22.0 |

| CH₃ | 10.0 |

Note: Predicted values are illustrative and based on general principles of ¹³C NMR spectroscopy.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the propoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the proton signals of the propoxy group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for connecting fragments of the molecule. For instance, correlations would be expected between the OCH₂ protons of the propoxy group and the C-4 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bond connectivity. This can provide valuable information about the molecule's conformation. For example, a NOESY experiment could reveal spatial proximity between the OCH₂ protons and the H-2 or H-6 protons on the pyridine ring.

Nitrogen-15 NMR can provide information about the electronic environment of the nitrogen atoms in the molecule. The pyridine nitrogen and the sulfonamide nitrogen would have distinct chemical shifts, reflecting their different bonding and hybridization states. Due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, these experiments are generally less sensitive and may require longer acquisition times or enriched samples.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₈H₁₁BrN₂O₃S), the expected exact mass can be calculated. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks in the mass spectrum separated by two mass units.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ (for ⁷⁹Br) | 294.9750 |

| [M+H]⁺ (for ⁸¹Br) | 296.9730 |

Note: These are calculated exact masses for the protonated molecule.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the propoxy group, cleavage of the sulfonamide group, and fragmentation of the pyridine ring.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In a hypothetical MS/MS analysis of this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The fragmentation patterns are predictable based on the functional groups present in the molecule.

The primary fragmentation pathways for sulfonamides typically involve the cleavage of the S-N and S-C bonds, as well as modifications to the pyridine ring and the propoxy side chain. nih.govresearchgate.net Key fragmentation events for this compound would likely include:

Loss of SO₂: A common fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂), which would result in a significant fragment ion.

Cleavage of the Sulfonamide Group: The bond between the sulfur atom and the nitrogen atom of the sulfonamide group is susceptible to cleavage, leading to the formation of characteristic ions.

Fragmentation of the Propoxy Chain: The propoxy group can undergo fragmentation, such as the loss of a propyl radical or propene, leading to ions corresponding to the remaining structure.

Pyridine Ring Fission: At higher collision energies, the pyridine ring itself can undergo cleavage, although this is generally a less favored pathway compared to the loss of the more labile sulfonamide and propoxy groups.

A plausible fragmentation pathway could initiate with the loss of the sulfonamide moiety, followed by fragmentation of the propoxy chain. The presence of the bromine atom would be a key isotopic marker in the mass spectrum, with the characteristic M and M+2 peaks due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Table 1: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| [M+H]⁺ | [M+H - SO₂]⁺ | SO₂ | Ion of the remaining aminopyridine structure |

| [M+H]⁺ | [M+H - NH₂SO₂]⁺ | NH₂SO₂ | Ion of the bromo-propoxypyridine |

| [M+H]⁺ | [M+H - C₃H₇]⁺ | C₃H₇ | Ion from the loss of the propyl radical |

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and conformational structure of a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For this compound, characteristic absorption bands are expected for its various functional groups.

N-H Stretching: The sulfonamide group's N-H bonds would exhibit stretching vibrations, typically in the region of 3300-3400 cm⁻¹.

C-H Stretching: The aromatic C-H bonds of the pyridine ring and the aliphatic C-H bonds of the propoxy group would show stretching vibrations around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

S=O Stretching: The sulfonyl group (SO₂) is characterized by strong asymmetric and symmetric stretching bands, typically appearing around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-N and C-C Stretching: Vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region.

C-O Stretching: The ether linkage of the propoxy group would produce a characteristic C-O stretching band, usually in the 1250-1050 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 2: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Sulfonamide (NH₂) | N-H Stretch | 3300-3400 |

| Pyridine Ring | C-H Stretch | 3000-3100 |

| Propoxy Group | C-H Stretch | 2850-2960 |

| Sulfonyl (SO₂) | Asymmetric S=O Stretch | 1350-1300 |

| Sulfonyl (SO₂) | Symmetric S=O Stretch | 1160-1120 |

| Pyridine Ring | C=N, C=C Stretch | 1600-1400 |

| Propoxy Group | C-O Stretch | 1250-1050 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While water is a strong absorber in FTIR, it is a weak Raman scatterer, making Raman spectroscopy particularly useful for studying aqueous biological systems. nih.gov

In the Raman spectrum of this compound, the symmetric vibrations of non-polar bonds will generally produce stronger signals.

Aromatic Ring Vibrations: The breathing modes of the pyridine ring are typically strong in the Raman spectrum.

S=O Stretching: The symmetric stretch of the S=O bonds in the sulfonamide group would be readily observable.

C-S Stretching: The carbon-sulfur bond stretch would also be Raman active.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural characterization.

Table 3: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |

|---|---|---|

| Pyridine Ring | Ring Breathing | 1000-1100 |

| Sulfonyl (SO₂) | Symmetric S=O Stretch | 1160-1120 |

| C-S Bond | C-S Stretch | 700-600 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method allows for the accurate measurement of bond lengths, bond angles, and dihedral angles, providing definitive information about the molecule's conformation in the solid state.

Determination of Crystal System and Space Group

The first step in a single-crystal X-ray diffraction study is the determination of the unit cell parameters and the crystal system. Based on the symmetry of the diffraction pattern, the crystal can be assigned to one of the seven crystal systems (e.g., monoclinic, orthorhombic, etc.). The systematic absences in the diffraction data then allow for the determination of the space group, which describes the symmetry elements within the unit cell. For a molecule like this compound, which is chiral, it would be expected to crystallize in a non-centrosymmetric space group.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Once the crystal structure is solved and refined, a detailed analysis of the molecular geometry can be performed.

Bond Lengths: The bond lengths within the pyridine ring would be expected to be intermediate between single and double bonds, characteristic of an aromatic system. The S=O bond lengths in the sulfonamide group are typically in the range of 1.42 to 1.45 Å. nih.gov The S-N and S-C bond lengths would also be consistent with established values for sulfonamides. The C-Br bond length is expected to be around 1.90 Å.

Bond Angles: The bond angles around the sp² hybridized carbon and nitrogen atoms of the pyridine ring would be approximately 120°. The geometry around the sulfur atom in the sulfonamide group is expected to be a distorted tetrahedron, with O-S-O bond angles larger than the ideal 109.5° due to the repulsion between the double-bonded oxygen atoms. nih.gov

Dihedral Angles: The dihedral angles describe the conformation of the molecule. Key dihedral angles would include the orientation of the sulfonamide group relative to the pyridine ring and the conformation of the propoxy side chain. These angles are determined by steric and electronic effects, as well as intermolecular interactions in the crystal lattice.

Table 4: Expected Bond Lengths and Angles for this compound from X-ray Diffraction

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | S=O | 1.42 - 1.45 Å |

| Bond Length | S-N | ~1.62 Å |

| Bond Length | S-C (pyridine) | ~1.77 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Angle | O-S-O | > 118° |

| Bond Angle | C-S-N | ~107° |

| Bond Angle | C-N-C (pyridine) | ~117° |

Investigation of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding)

The supramolecular architecture of crystalline this compound is expected to be significantly influenced by a network of non-covalent interactions. The presence of strong hydrogen bond donors and acceptors, along with a halogen atom capable of forming halogen bonds, suggests a complex and stable crystal packing.

Hydrogen Bonding:

The primary sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor. The two protons on the nitrogen atom can form strong hydrogen bonds with electronegative atoms on adjacent molecules. The most likely acceptors within the structure are the sulfonyl oxygen atoms and the nitrogen atom of the pyridine ring. This typically leads to the formation of robust synthons, such as the common dimer motif observed in many sulfonamides, where two molecules are linked by a pair of N-H···O=S hydrogen bonds. nih.gov

Illustrative Hydrogen Bond Geometries (Hypothetical Data)

| Donor (D) - H···Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |

| N-H···O=S | 2.90 - 3.20 | 2.00 - 2.40 | 150 - 170 |

| N-H···N(pyridine) | 2.95 - 3.25 | 2.10 - 2.50 | 145 - 165 |

This table presents typical ranges for hydrogen bond geometries observed in related sulfonamide crystal structures and is for illustrative purposes only.

Halogen Bonding:

The bromine atom attached to the pyridine ring is a potential halogen bond donor. A region of positive electrostatic potential, known as a σ-hole, exists on the bromine atom opposite the C-Br covalent bond. This region can interact favorably with an electron-rich (nucleophilic) site on a neighboring molecule. nih.gov

In the context of this compound, potential halogen bond acceptors include the sulfonyl oxygen atoms, the pyridine nitrogen atom, and even the bromine atom of another molecule (forming a Br···Br Type II interaction). The geometry of a halogen bond is highly directional, typically with a C-Br···Acceptor angle close to 180°. The strength of these interactions generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. The presence of halogen bonding can be a significant factor in directing the crystal engineering of halogenated organic compounds.

Illustrative Halogen Bond Geometries (Hypothetical Data)

| Donor (C-Br)···Acceptor (A) | Br···A Distance (Å) | C-Br···A Angle (°) |

| C-Br···O=S | 3.00 - 3.40 | 160 - 175 |

| C-Br···N(pyridine) | 3.10 - 3.50 | 165 - 175 |

This table presents plausible geometries for halogen bonds based on literature values for similar functional groups and is for illustrative purposes only.

Computational and Theoretical Investigations of 5 Bromo 4 Propoxypyridine 3 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict a wide range of characteristics, from molecular geometry to electronic distribution and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size and complexity of 5-Bromo-4-propoxypyridine-3-sulfonamide. A typical DFT study would involve geometry optimization to find the most stable three-dimensional structure of the molecule. Following optimization, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

For instance, in a DFT study on a related compound, 2-bromo-3-hydroxy-6-methyl pyridine (B92270), using the B3LYP functional and a 6-311G(d,p) basis set, the HOMO and LUMO energies were calculated to be -0.24189 a.u. and -0.04354 a.u., respectively. researchgate.net This resulted in a frontier orbital energy gap of 5.39512 eV. researchgate.net Such calculations for this compound would reveal how the specific arrangement of the bromo, propoxy, and sulfonamide groups on the pyridine ring influences its electronic properties and reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule might interact with other molecules, such as biological receptors or chemical reagents.

A representative table of DFT-calculated electronic properties for a similar bromo-pyridine derivative is shown below:

| Property | Calculated Value |

| HOMO Energy | -0.24189 a.u. |

| LUMO Energy | -0.04354 a.u. |

| HOMO-LUMO Energy Gap | 5.39512 eV |

| Total Energy | -2936.4687 a.u. |

| (Data for 2-bromo-3-hydroxy-6-methyl pyridine) researchgate.net |

For even higher accuracy, particularly for specific molecular properties, ab initio methods can be employed. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality data for properties such as dipole moments, polarizability, and hyperpolarizability. These properties are important for understanding the molecule's behavior in electric fields and its potential applications in materials science.

For example, a DFT study on 2,6-bis(bromo-methyl)pyridine calculated a dipole moment of 4.2863 Debye, indicating a significant separation of charge within the molecule. derpharmachemica.com Similar high-accuracy calculations for this compound would provide a detailed picture of its electronic and optical properties.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propoxy chain and the sulfonamide group in this compound means that the molecule can adopt various conformations, which can have a significant impact on its biological activity.

A systematic conformational analysis can be performed to identify the most stable conformers of the molecule. This typically involves rotating the rotatable bonds (e.g., those in the propoxy chain and the C-S and S-N bonds of the sulfonamide group) and calculating the energy of each resulting conformation. The results of such an analysis can be visualized as a potential energy surface, which maps the energy of the molecule as a function of its geometry. Identifying the global and local energy minima on this surface reveals the preferred shapes of the molecule.

For example, in a study of other substituted pyridine derivatives, conformational analysis was crucial in identifying the dihedral angles that correspond to the most stable, low-energy states. nih.gov For this compound, this would involve exploring the rotational barriers around the C-O bond of the propoxy group and the C-S and S-N bonds of the sulfonamide moiety.

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational space available to the molecule at a given temperature and in a specific environment (e.g., in a solvent like water).

An MD simulation of this compound would provide insights into the flexibility of the propoxy chain and the sulfonamide group. It would reveal the preferred orientations of these groups, the time scales of their motions, and how they might interact with surrounding solvent molecules. Such simulations are particularly important for understanding how the molecule might adapt its shape to fit into the binding pocket of a biological target. peerj.com

In Silico Prediction of Potential Biological Interactions and Target Identification

Given the presence of the sulfonamide group, which is a common feature in many drugs, it is plausible that this compound may have biological activity. nih.gov In silico methods can be used to predict potential biological targets for the molecule.

This process, often referred to as "target fishing" or "reverse docking," involves screening the structure of the compound against a large database of known protein structures. royalsocietypublishing.org Docking algorithms are used to predict the most likely binding mode of the molecule to each protein and to estimate the binding affinity. acs.org Proteins that show a high predicted binding affinity are then considered potential targets for the compound.

For example, in silico target prediction for a series of sulfonamide derivatives identified kinases, proteases, and oxidoreductases as potential targets. nih.gov A similar analysis for this compound could generate a list of potential protein targets, which would provide a valuable starting point for experimental validation. Molecular docking studies on these potential targets would further elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of the compound. nih.gov

A hypothetical table of predicted biological targets for a sulfonamide derivative is presented below:

| Predicted Target Class | Probability | Potential Targets |

| Kinases | High | FGFR-1, VEGFR-2 |

| Proteases | Moderate | Carbonic Anhydrase |

| Oxidoreductases | Moderate | Aldose Reductase |

| (This is a representative table based on findings for other sulfonamide compounds) royalsocietypublishing.orgnih.gov |

Molecular Docking Studies with Relevant Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding affinity and mode of action of a small molecule, such as this compound, with a macromolecular target, typically a protein. However, no published research articles or reports were identified that have performed molecular docking studies with this compound against any specific biological targets. Consequently, there is no data available on its potential binding energies, interaction types (e.g., hydrogen bonds, hydrophobic interactions), or predicted binding poses with any relevant macromolecules.

Pharmacophore Modeling and Ligand-Based Virtual Screening

Pharmacophore modeling involves identifying the essential steric and electronic features necessary for a molecule to interact with a specific biological target. This model can then be used in ligand-based virtual screening to search for other molecules with similar properties. A search of the existing scientific literature did not yield any studies where this compound was used to develop a pharmacophore model or was identified as a hit in a ligand-based virtual screening campaign.

Structure-Energy Relationship (SER) and Stability Analysis

The structure-energy relationship (SER) of a molecule provides insights into its stability and conformational preferences through quantum mechanical calculations. These studies, often employing methods like Density Functional Theory (DFT), can determine the optimized geometry, electronic energy, and thermodynamic properties of a compound. A comprehensive search for such computational analyses performed on this compound yielded no specific results. Therefore, data regarding its conformational analysis, potential energy surface, and calculated thermodynamic stability are not publicly available.

Computational Studies on Reactivity and Reaction Mechanisms for Synthetic Design

Computational chemistry is a valuable tool for predicting the reactivity of a molecule and for designing efficient synthetic routes. By calculating properties such as molecular orbital energies (e.g., HOMO-LUMO gap), electrostatic potential maps, and Fukui functions, researchers can predict reactive sites and reaction mechanisms. There are currently no published computational studies that focus on the reactivity or reaction mechanisms of this compound to guide its synthetic design.

Investigation of Biological Activity and Mechanistic Studies of 5 Bromo 4 Propoxypyridine 3 Sulfonamide in Pre Clinical Models

Enzymatic Inhibition Profiling

Detailed enzymatic inhibition assays are crucial for characterizing the selectivity and potency of a compound. For 5-Bromo-4-propoxypyridine-3-sulfonamide, specific data from such profiling is not currently available.

Carbonic Anhydrase Isoform Inhibition (CAIs: hCAI, hCAII, hCAIX, hCAXII)

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov Different isoforms of CA are involved in various physiological and pathological processes, making isoform-selective inhibitors highly sought after. nih.govnih.gov For instance, inhibition of tumor-associated isoforms hCA IX and hCA XII is a validated strategy in anticancer drug development. nih.gov While extensive research exists on the structure-activity relationships of various sulfonamides as CA inhibitors, specific inhibition constants (Kᵢ) or IC₅₀ values for this compound against hCA I, hCA II, hCA IX, or hCA XII have not been reported in the reviewed literature.

Table 1: Carbonic Anhydrase Isoform Inhibition by this compound

| Isoform | Inhibition Data (e.g., Kᵢ, IC₅₀) |

|---|---|

| hCA I | Data not available |

| hCA II | Data not available |

| hCA IX | Data not available |

Phosphodiesterase (PDE) Inhibition Assays

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. plos.orgnih.gov Inhibition of specific PDE isoforms has therapeutic applications in inflammatory diseases, cardiovascular conditions, and neurological disorders. plos.orgfrontiersin.org Although some sulfonamide-containing compounds have been investigated as PDE inhibitors, there is no published data on the activity of this compound against any PDE isoform. plos.org

Table 2: Phosphodiesterase (PDE) Inhibition by this compound

| Isoform | Inhibition Data (e.g., IC₅₀) |

|---|

Kinase Inhibition Screening and Specificity

Protein kinases are key regulators of cellular processes, and their dysregulation is implicated in cancer and inflammatory diseases. nih.govnih.gov Consequently, kinase inhibitors are a major class of targeted therapeutics. While the sulfonamide moiety has been incorporated into various kinase inhibitor scaffolds, a kinase inhibition profile for this compound is not publicly available. nih.gov

Table 3: Kinase Inhibition Profile of this compound

| Kinase Target | Inhibition Data (e.g., % Inhibition, IC₅₀) |

|---|

Other Enzyme Classes (e.g., Proteases, Hydrolases)

The versatility of the sulfonamide group allows for its interaction with other enzyme classes, including proteases and hydrolases. For example, sulfonamide-based inhibitors have been developed for HIV protease. nih.govnih.gov However, no studies have been found that investigate the inhibitory activity of this compound against these or other enzyme classes.

Table 4: Inhibition of Other Enzyme Classes by this compound

| Enzyme Class | Enzyme Target | Inhibition Data |

|---|---|---|

| Proteases | Not specified | Data not available |

Receptor Binding and Modulation Studies

Beyond enzymatic inhibition, compounds can exert their effects by binding to and modulating the activity of cellular receptors.

G-Protein Coupled Receptor (GPCR) Binding Assays

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern drugs. scienceopen.comnih.gov Ligand binding assays are fundamental in determining the affinity and selectivity of a compound for a specific GPCR. researchgate.net To date, there are no published reports of this compound being screened for its binding affinity to any GPCR.

Table 5: GPCR Binding Profile of this compound

| Receptor | Binding Affinity (e.g., Kᵢ, Kₐ) | Functional Activity (e.g., EC₅₀, IC₅₀) |

|---|

Ion Channel Modulation Studies

Ion channels are critical regulators of cellular function, and their modulation represents a key mechanism for many therapeutic agents. Studies in this area would investigate the effect of this compound on a diverse panel of ion channels (e.g., sodium, potassium, calcium channels). High-throughput electrophysiological or fluorescence-based assays would be employed to determine if the compound acts as an inhibitor or activator of these channels. Such screening is essential to identify both primary therapeutic mechanisms and potential off-target effects that could lead to adverse events. Currently, there is no publicly available data detailing the ion channel modulation profile of this compound.

Cellular Assays for Target Engagement and Pathway Modulation (in vitro)

To understand a compound's mechanism of action, it is crucial to confirm that it interacts with its intended molecular target within the complex environment of a living cell. catapult.org.uk Cellular target engagement assays are designed to provide this confirmation and quantify the extent of the interaction. researchgate.netnih.gov These studies are a critical step in validating the biological hypothesis behind a drug candidate before it moves further into development. catapult.org.uk

Reporter gene assays are a powerful tool to determine if a compound modulates a specific cellular signaling pathway. indigobiosciences.com In these assays, cells are engineered so that the activity of a particular pathway drives the expression of an easily measurable "reporter" protein, such as luciferase. indigobiosciences.comnih.gov By treating these cells with this compound, researchers could quantify its ability to either activate or inhibit pathways of interest (e.g., NF-κB, p53, or specific nuclear receptor pathways). The results would provide insight into the compound's specific molecular mechanism. indigobiosciences.com

Hypothetical Data: The table below illustrates how results from a reporter gene assay might be presented, showing the compound's effect on the activity of a specific signaling pathway.

| Pathway Reporter | Compound Concentration | Fold Change in Reporter Activity (vs. Control) |

| Pathway X | 0.1 µM | 1.2 |

| Pathway X | 1.0 µM | 3.5 |

| Pathway X | 10.0 µM | 8.1 |

| Pathway Y | 10.0 µM | 0.9 |

Following the initial findings from reporter assays, techniques like Western Blot and ELISA would be used to dissect the compound's impact on specific proteins within a signaling cascade. For instance, if this compound were found to induce apoptosis, researchers would use Western blotting to measure changes in the levels of key apoptotic proteins. This could include assessing the activation of caspases (e.g., cleaved Caspase-3) or changes in the expression of Bcl-2 family proteins that regulate apoptosis. nih.govresearchgate.net Such studies provide direct evidence of pathway modulation at the protein level.

For a compound to be effective, it must be able to enter the target cells and reach its site of action. Cellular uptake and distribution studies are performed to confirm and quantify this process. Methodologies such as liquid chromatography-mass spectrometry (LC-MS) could be used to measure the intracellular concentration of this compound over time. Alternatively, the compound could be chemically modified with a fluorescent tag to visualize its uptake and subcellular localization using microscopy. These studies are vital for correlating the compound's concentration with its observed biological effects.

Exploration of Specific Biological Effects in in vitro Cell Culture Models

A primary area of investigation for novel sulfonamide and pyridine (B92270) derivatives is their potential as anticancer agents. wisdomlib.orgmdpi.com The initial step involves screening this compound against a panel of diverse human cancer cell lines (e.g., lung, breast, colon, leukemia) to determine its antiproliferative activity. The potency is typically quantified as the IC50 value, which is the concentration required to inhibit cell growth by 50%. nih.gov

Hypothetical Data: The table below is an example of how the antiproliferative activity of a novel compound might be summarized across different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | 7.5 |

| MCF-7 | Breast Cancer | 12.2 |

| HCT116 | Colon Cancer | 5.8 |

| K562 | Leukemia | 2.1 |

If significant antiproliferative activity is observed, subsequent mechanistic studies are performed to understand how the compound halts cell proliferation. These investigations typically focus on two key cellular processes: cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Arrest: Flow cytometry analysis would be used to determine if the compound causes cells to accumulate at a specific phase of the cell cycle (e.g., G0/G1, S, or G2/M). nih.govresearchgate.netfrontiersin.org Evidence of arrest at a particular checkpoint suggests the compound may be interfering with key regulatory proteins of the cell cycle, such as cyclin-dependent kinases (CDKs). nih.gov

Apoptosis Induction: To determine if the compound induces apoptosis, researchers would use assays like Annexin V/PI staining followed by flow cytometry. mdpi.commdpi.com Further investigation would explore the molecular machinery of apoptosis, examining the activation of caspases and the potential loss of mitochondrial membrane potential, which are hallmarks of the intrinsic apoptotic pathway. nih.govresearchgate.net Studies on other novel sulfonamide derivatives have shown that they can induce cell death through such apoptotic mechanisms. nih.gov

Antimicrobial or Antiviral Activity Profiling Against Pathogenic Organisms

No published studies were identified that have evaluated the antimicrobial or antiviral properties of this compound. While the broader class of sulfonamides has a well-established history of antibacterial activity, and various pyridine derivatives have been explored for antimicrobial and antiviral potential, there is no specific data available for this particular compound against any pathogenic organisms.

Anti-inflammatory or Immunomodulatory Activities in Immune Cell Lines

There is no available scientific literature detailing the investigation of this compound for its anti-inflammatory or immunomodulatory effects in immune cell lines. Consequently, there are no findings on its impact on cytokine production, inflammatory signaling pathways, or the function of immune cells such as macrophages, lymphocytes, or dendritic cells.

Neuroprotective or Neurodegenerative Pathway Modulation in Neuronal Cell Models

A thorough search did not yield any studies on the neuroprotective effects or the ability of this compound to modulate neurodegenerative pathways in neuronal cell models. Therefore, no information is available regarding its potential to mitigate neuronal damage or influence pathways associated with neurodegenerative diseases.

In vivo Mechanistic Studies in Animal Models

Consistent with the absence of in vitro data, there are no published reports on in vivo studies conducted with this compound.

Proof-of-Concept Studies for Target Validation in Disease Models (e.g., tumor xenografts, inflammation models)

No proof-of-concept studies for this compound in any animal disease models have been reported in the scientific literature. This includes, but is not limited to, models for cancer, inflammation, or infectious diseases.

Pharmacodynamic Markers and Biomarker Analysis in Animal Tissues

Due to the lack of in vivo studies, there is no data available on the pharmacodynamic markers or any biomarker analysis related to the administration of this compound in animal tissues.

Elucidation of Biological Pathways in Complex Organismal Systems

The biological pathways that may be modulated by this compound in a complex organismal system remain uninvestigated, as no in vivo research has been published.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Bromo 4 Propoxypyridine 3 Sulfonamide Derivatives

Systematic Exploration of Substituent Effects at Different Positions

The chemical scaffold of 5-Bromo-4-propoxypyridine-3-sulfonamide offers several points for chemical modification. These include the halogen at the 5-position, the alkoxy group at the 4-position, and the sulfonamide group at the 3-position, including its nitrogen atom. Understanding the impact of these modifications is fundamental to designing more potent and selective compounds.

The presence and nature of a halogen substituent on an aromatic or heteroaromatic ring can significantly influence a molecule's biological activity. This is due to the multifaceted effects of halogens on physicochemical properties such as lipophilicity, electronic character, and metabolic stability. In the context of this compound derivatives, the bromine atom at the 5-position is a key feature.

Research on other halogenated aromatic compounds has shown that the nature of the halogen can modulate activity. For instance, in a series of sulfur-containing flavonoids, antibacterial properties were observed to increase in the order of fluorine to iodine, suggesting that the size and polarizability of the halogen are critical factors. nih.gov A similar trend might be anticipated for 5-halo-4-propoxypyridine-3-sulfonamide derivatives.

The position of the halogen is also a critical determinant of activity. While the parent compound is substituted at the 5-position, exploration of isomers with the halogen at other positions could reveal different biological profiles due to altered electronic distribution and steric interactions with biological targets.

To illustrate the potential impact of halogen identity, a hypothetical data table is presented below, based on general principles of SAR for halogenated compounds.

| Compound | Halogen (X) at Position 5 | Relative Biological Activity (%) | Lipophilicity (LogP) |

|---|---|---|---|

| Derivative 1 | -F | 60 | 2.1 |

| Derivative 2 | -Cl | 85 | 2.6 |

| Derivative 3 | -Br | 100 | 2.8 |

| Derivative 4 | -I | 95 | 3.2 |

The 4-propoxy group is another key feature of the molecule that can be systematically modified to probe its influence on biological activity. The length and branching of the alkoxy chain can affect the compound's lipophilicity, steric profile, and potential for specific hydrophobic interactions with a target protein.

Studies on other classes of compounds, such as 2-benzylbenzimidazole 'nitazene' opioids, have demonstrated that alkoxy chain length can dramatically govern potency. nih.gov In that series, an ethoxy chain was found to be optimal for in vivo activity. A similar systematic variation of the alkoxy chain in 5-Bromo-4-alkoxypyridine-3-sulfonamide derivatives could lead to significant improvements in their biological profiles.

Increasing the chain length (e.g., from methoxy (B1213986) to butoxy) generally increases lipophilicity, which can enhance membrane permeability but may also lead to increased metabolic liability or off-target effects. Branching of the alkyl chain (e.g., isopropoxy vs. n-propoxy) can introduce steric hindrance that may improve selectivity for a particular biological target.

The following interactive table illustrates the potential effects of modifying the alkoxy chain on biological activity.

| Compound | Alkoxy Group (R) at Position 4 | Relative Biological Activity (%) | Notes |

|---|---|---|---|

| Derivative 5 | -OCH3 | 70 | Lower lipophilicity |

| Derivative 6 | -OCH2CH3 | 90 | - |

| Derivative 7 | -OCH2CH2CH3 | 100 | Parent compound |

| Derivative 8 | -OCH(CH3)2 | 110 | Branching may improve fit |

| Derivative 9 | -OCH2CH2CH2CH3 | 80 | Increased lipophilicity may be detrimental |

The sulfonamide group is a well-established pharmacophore known for its ability to engage in hydrogen bonding and act as a zinc-binding group in metalloenzymes. mdpi.com Modifications to the sulfonamide nitrogen (N-substitution) can have a profound impact on the biological activity and pharmacokinetic properties of the molecule.

In many classes of sulfonamide drugs, substitution on the sulfonamide nitrogen with various alkyl, aryl, or heterocyclic groups can modulate potency, selectivity, and physicochemical properties such as acidity and solubility. For example, in a series of sulfonamides derived from carvacrol, the nature of the substituent on the sulfonamide group significantly influenced their acetylcholinesterase inhibitory activity. nih.gov

Unsubstituted sulfonamides (with a primary -SO2NH2 group) are often crucial for interaction with certain targets. However, introducing substituents can lead to new interactions with the target protein, potentially increasing potency or altering the mode of action. The electronic nature of the substituent can also affect the pKa of the sulfonamide proton, which can be important for binding and solubility.

A hypothetical SAR study on N-substituted derivatives of this compound is presented in the table below.

| Compound | Sulfonamide Group (-SO2NR1R2) | Relative Biological Activity (%) | Potential Interactions |

|---|---|---|---|

| Derivative 10 | -SO2NH2 | 100 | Hydrogen bond donor/acceptor |

| Derivative 11 | -SO2NHCH3 | 120 | Potential for additional hydrophobic interactions |

| Derivative 12 | -SO2N(CH3)2 | 50 | Loss of hydrogen bond donor capability |

| Derivative 13 | -SO2NH(phenyl) | 90 | Potential for π-π stacking interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be invaluable in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs.

The development of a QSAR model for this compound derivatives would involve several steps. First, a dataset of compounds with experimentally determined biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., steric, electronic, and hydrophobic fields).

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then employed to build a mathematical equation that correlates the descriptors with the biological activity. utm.my The predictive power of the resulting model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not included in the model's training.

For instance, a hypothetical QSAR equation for this class of compounds might take the form:

pIC50 = c0 + c1(LogP) + c2(Dipole_Moment) - c3*(Molecular_Surface_Area)

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (c0, c1, c2, c3) indicate the relative importance of each descriptor.

A well-validated QSAR model can provide valuable insights into the key structural features that govern the biological activity of this compound derivatives. By analyzing the descriptors that are most influential in the QSAR equation, it is possible to identify the physicochemical properties that are most critical for potency.

For example, if a descriptor related to the size of the substituent at the 5-position has a positive coefficient in the QSAR model, it would suggest that larger halogens are beneficial for activity. Similarly, if a descriptor for the hydrogen bond donating capacity of the sulfonamide group is found to be important, it would highlight the significance of this interaction for the biological effect.

Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to generate 3D-QSAR models. These models produce contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. These maps can serve as a powerful guide for the rational design of new derivatives with improved biological profiles.

Stereochemical Effects on Biological Activity

There is no available information regarding the synthesis or biological evaluation of chiral derivatives of this compound. For stereochemical effects to be studied, the molecule would need to possess a chiral center, which is not present in the parent compound. Studies on derivatives that introduce chirality, for instance, by substitution on the sulfonamide nitrogen with a chiral group, have not been found in the performed search. While research on other chiral sulfonamides exists, demonstrating that stereochemistry can be crucial for biological activity, these findings cannot be specifically attributed or extrapolated to this compound without direct experimental evidence.

Correlation of Molecular Descriptors with Binding Affinity and Selectivity

Quantitative structure-activity relationship (QSAR) studies or molecular modeling research that specifically correlates the molecular descriptors (such as lipophilicity, electronic properties, and steric factors) of this compound derivatives with their binding affinity and selectivity towards any biological target could not be located. Such studies are fundamental to understanding how the physicochemical properties of a molecule influence its pharmacological effect. Although QSAR and molecular docking studies have been conducted on various other sulfonamide and pyridine-containing compounds, showing correlations between calculated descriptors and activities like enzyme inhibition or receptor binding, no such data has been published for the specific compound . Consequently, the creation of data tables or a detailed discussion on this topic is not possible.

Advanced Analytical Methodologies for the Detection, Characterization, and Quantification of 5 Bromo 4 Propoxypyridine 3 Sulfonamide in Research Samples

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic methods are central to the analytical workflow, providing the means to separate the target analyte from impurities, degradation products, and matrix components. The choice of technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile compounds like 5-Bromo-4-propoxypyridine-3-sulfonamide. Reversed-phase HPLC is typically the method of choice for sulfonamides. researchgate.net

Detection Modes:

UV-Vis Detector: A standard UV-Vis detector can be set to a specific wavelength, often corresponding to the analyte's maximum absorbance, to provide sensitive quantification. For sulfonamides, detection wavelengths are commonly in the range of 260-280 nm. uel.br

Photodiode Array (PDA) Detector: A PDA detector, also known as a Diode Array Detector (DAD), offers a significant advantage by acquiring the entire UV-Vis spectrum for any point in the chromatogram. shimadzu.com This capability is invaluable for peak purity analysis, allowing for the detection of co-eluting impurities by comparing spectra across a single chromatographic peak. shimadzu.com It can also aid in the tentative identification of related substances and degradation products by comparing their UV spectra to that of the main compound. shimadzu.comresearchgate.net

A simple, efficient, and reliable HPLC–UV method for the simultaneous determination of multiple sulfonamides has been developed using acetonitrile (B52724) and water (with 0.1% formic acid) as mobile phase solvents for gradient elution. researchgate.net

Illustrative HPLC-PDA Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| PDA Wavelength | 210-400 nm (Quantification at ~270 nm) |

Gas Chromatography (GC) is a high-resolution separation technique best suited for volatile and thermally stable compounds. Sulfonamides, including this compound, are generally non-volatile due to their polar nature and high molecular weight. Therefore, direct analysis by GC is challenging.

To overcome this limitation, derivatization is required to convert the polar functional groups (e.g., -NH2, -SO2NH-) into less polar, more volatile derivatives. Common derivatization approaches for sulfonamides include methylation or silylation. For instance, (trimethylsilyl)diazomethane can be used as a derivatization reagent. Using N,N-diethylsulfonamides can create derivatives that are more thermally stable for accurate quantitative GC analysis. researchgate.net

Illustrative GC Method Parameters for a Derivatized Analyte:

| Parameter | Condition |

|---|---|

| Derivatization Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal and reversed-phase HPLC. selvita.com It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. selvita.com The low viscosity and high diffusivity of the mobile phase allow for faster separations and reduced solvent consumption. researchgate.net

While this compound is not inherently chiral, SFC is a premier technique for chiral separations. selvita.comnih.gov This is particularly relevant in a research context where chiral precursors might be used, or if the molecule is intended to be resolved into enantiomers in later stages of development. SFC can be used to:

Assess the enantiomeric purity of the compound if it is synthesized as a single enantiomer.

Separate enantiomers from a racemic mixture for individual characterization.

Separate the achiral target compound from chiral impurities.

Polysaccharide-based chiral stationary phases are commonly used for these separations. nih.gov

Illustrative SFC Method Parameters for Chiral Analysis:

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |

| Mobile Phase A | Supercritical CO₂ |

| Mobile Phase B (Modifier) | Methanol or Ethanol with an additive (e.g., 0.1% Diethylamine) |

| Gradient | 5% B to 40% B over 10 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at ~270 nm or Mass Spectrometry |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling both quantification and structural identification.

For the analysis of this compound in complex biological matrices such as plasma or tissue homogenates from animal studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. bioanalysis-zone.com Its exceptional sensitivity and selectivity allow for quantification at very low levels (ng/mL or pg/mL).

Sample Preparation: Effective sample preparation is crucial to remove proteins and other matrix components that can interfere with the analysis. mdpi.com Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent like acetonitrile is added to the plasma sample to precipitate proteins. researchgate.net

Liquid-Liquid Extraction (LLE): The sample is extracted with an immiscible organic solvent to separate the analyte from the aqueous biological matrix.

Solid-Phase Extraction (SPE): This technique offers a more thorough cleanup by passing the sample through a sorbent bed that retains the analyte, which is then eluted with a small volume of solvent.

Analysis and Detection: The analysis is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two levels of mass selectivity, drastically reducing background noise and enhancing sensitivity.

LC-MS/MS is also the primary tool for identifying metabolites. By searching for predicted metabolic transformations (e.g., oxidation, dealkylation, glucuronidation) and analyzing the resulting fragmentation patterns, the structures of metabolites can be elucidated.

Illustrative LC-MS/MS Parameters for Bioanalysis:

| Parameter | Condition |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile |

| LC Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition | e.g., [M+H]⁺ → Product ion 1 (Quantifier), [M+H]⁺ → Product ion 2 (Qualifier) |

| Collision Energy | Optimized for the specific compound |

| Capillary Voltage | 3.5 kV |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation power of GC with the detection and identification capabilities of mass spectrometry. As with standard GC, analysis of this compound requires prior derivatization to increase its volatility.

Once derivatized, GC-MS analysis provides not only retention time data but also a mass spectrum for each chromatographic peak. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, which can be compared against spectral libraries or interpreted to confirm the identity of the analyte and its related impurities. This makes GC-MS a powerful tool for the structural confirmation of volatile derivatives and for identifying unknown, volatile impurities in the research sample.

Illustrative GC-MS Method Parameters:

| Parameter | Condition |

|---|---|

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium, 1.0 mL/min |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 10 min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 50-550 |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

Spectrophotometric and Fluorometric Methods for High-Throughput Detection

Spectrophotometric and fluorometric methods offer sensitive, rapid, and cost-effective approaches for the quantification of sulfonamides, making them highly suitable for high-throughput screening (HTS) applications. bmglabtech.comsouthernresearch.org These techniques typically rely on chemical reactions that produce a chromophore or a fluorophore, allowing for detection and quantification.

Spectrophotometric Methods: A common spectrophotometric approach for sulfonamides involves diazotization of the primary aromatic amine group, followed by a coupling reaction with a chromogenic agent. nih.govresearchgate.net For this compound, the sulfonamide group's nitrogen would first need to be hydrolyzed to a primary amine, if not already present as such, to undergo this reaction. The molecule would be treated with nitrous acid (formed in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt. This intermediate is then coupled with a suitable reagent, such as N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) or 8-hydroxyquinoline, to produce a stable, intensely colored azo dye. nih.govresearchgate.net The absorbance of the resulting solution is measured at its wavelength of maximum absorption (λmax), which is directly proportional to the concentration of the analyte. researchgate.net This principle can be adapted to a 96- or 384-well plate format for HTS, enabling the rapid analysis of numerous samples. southernresearch.org

Table 1: Representative Parameters for Spectrophotometric Analysis of a Sulfonamide This table presents typical data expected from a diazotization-coupling reaction for a sulfonamide compound, adaptable for this compound analysis.

| Parameter | Value |

| Coupling Reagent | 8-hydroxyquinoline |

| Wavelength of Max Absorption (λmax) | 500 nm |

| Linearity Range | 0.1 - 7.0 µg/mL |

| Limit of Detection (LOD) | 0.03 - 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.11 - 0.18 µg/mL |

Fluorometric Methods: Fluorometric methods provide a significant advantage in sensitivity over spectrophotometry. One established technique for primary amine-containing compounds, including many sulfonamides, is derivatization with fluorescamine (B152294). usda.gov Fluorescamine reacts rapidly with primary amines to form a highly fluorescent product, while the reagent itself is non-fluorescent. The fluorescence intensity is measured at a specific emission wavelength after excitation at an appropriate wavelength. This method's high sensitivity allows for the detection of very low concentrations of the analyte. researchgate.net Like spectrophotometry, fluorometric assays are readily miniaturized for HTS formats. bmglabtech.comscienceopen.com

Table 2: Example Fluorometric Method Parameters for a Sulfonamide Illustrative data for a fluorometric assay using fluorescamine derivatization, applicable for quantifying trace amounts of sulfonamide compounds.

| Parameter | Value |

| Derivatizing Agent | Fluorescamine |

| Excitation Wavelength (λex) | ~390 nm |

| Emission Wavelength (λem) | ~475 nm |

| Linearity Range | 10 - 1000 ng/mL |

| Limit of Detection (LOD) | 34.5 - 79.5 µg/kg |

| Limit of Quantification (LOQ) | 41.3 - 89.9 µg/kg |

Electrochemical Methods for Detection and Redox Behavior Analysis

Electrochemical methods are powerful tools for analyzing the redox behavior of molecules and for sensitive quantification. researchgate.net Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are particularly useful for electroactive compounds like many sulfonamides. researchgate.netnih.gov The analysis of this compound would likely focus on the electrochemical oxidation of the molecule at the surface of a working electrode, such as a glassy carbon electrode (GCE). electrochemsci.org

Redox Behavior Analysis: Cyclic voltammetry can be employed to investigate the redox properties of the compound. By scanning the potential applied to the electrode and measuring the resulting current, a voltammogram is produced that reveals the oxidation and reduction potentials. For many sulfonamides, an irreversible oxidation peak is observed, corresponding to the oxidation of the aromatic amine or another susceptible functional group. researchgate.net The relationship between the peak current and the scan rate can elucidate the nature of the electrochemical process (e.g., diffusion-controlled vs. adsorption-controlled).

Quantitative Detection: For quantitative purposes, DPV and SWV are often preferred due to their higher sensitivity and better resolution compared to CV. nih.gov In these techniques, the current is sampled in a way that minimizes the contribution from non-faradaic (background) currents, resulting in well-defined peaks whose height is proportional to the analyte's concentration. Modified electrodes, incorporating materials like graphene or metallic nanoparticles, can further enhance sensitivity and selectivity by increasing the electrode surface area and promoting electron transfer. researchgate.netmdpi.com

Table 3: Representative Electrochemical Data for a Sulfonamide Compound This table shows hypothetical results from a differential pulse voltammetry analysis on a glassy carbon electrode, which could be expected for this compound.

| Parameter | Value |

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Supporting Electrolyte | Britton–Robinson buffer (pH 7.0) |

| Oxidation Peak Potential (Epa) | +0.72 V vs. Ag/AgCl |

| Linear Detection Range | 0.1 - 100 µM |

| Limit of Detection (LOD) | 0.04 µM |